molecular formula C9H13NO B14127035 N-(Methoxymethyl)-3-methylaniline CAS No. 88919-93-1

N-(Methoxymethyl)-3-methylaniline

Cat. No.: B14127035
CAS No.: 88919-93-1
M. Wt: 151.21 g/mol
InChI Key: OYTUQPYZLMSYPY-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-3-methylaniline is a specialized aniline derivative serving as a versatile building block in advanced organic synthesis and research applications. This compound features both a methyl group and a methoxymethyl group on the aniline ring, making it a valuable intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and functional materials development. Researchers utilize this amine in the synthesis of novel compounds where its substitution pattern can influence electronic properties and molecular recognition. As a key intermediate, it is instrumental in exploring structure-activity relationships during drug discovery campaigns and in the development of specialty chemicals. Handling should be conducted in accordance with best laboratory practices. This compound is intended for research purposes as a chemical reagent and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for any form of human use. Researchers should consult the safety data sheet (SDS) prior to use and ensure all handling procedures adhere to their institution's safety guidelines.

Properties

CAS No.

88919-93-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(methoxymethyl)-3-methylaniline

InChI

InChI=1S/C9H13NO/c1-8-4-3-5-9(6-8)10-7-11-2/h3-6,10H,7H2,1-2H3

InChI Key

OYTUQPYZLMSYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCOC

Origin of Product

United States

Preparation Methods

Base-Mediated Condensation

The most direct route involves reacting 3-methylaniline with formaldehyde and methanol under basic conditions. This method, adapted from analogous benzylamine syntheses, proceeds via nucleophilic attack of the amine on formaldehyde, followed by methoxylation.

In a representative procedure, 3-methylaniline (1.0 mol) is dissolved in anhydrous methanol (3.0 mol) and cooled to 0°C under nitrogen. Aqueous formaldehyde (37%, 1.5 mol) is added dropwise, maintaining temperatures below 5°C to suppress oligomerization. Potassium carbonate (1.2 mol) is introduced in batches to deprotonate the intermediate hemiaminal, driving the reaction toward N-(methoxymethyl) product. Post-reaction, the mixture is filtered, and the organic layer undergoes vacuum distillation to isolate N-(methoxymethyl)-3-methylaniline as a colorless liquid.

Critical parameters:

  • Temperature control : Excess exothermicity at >10°C promotes N,N-dimethylation.
  • Base selection : Anhydrous K2CO3 outperforms NaOH due to milder basicity, reducing hydrolysis.
  • Stoichiometry : A 1:1.5:3 molar ratio (aniline:formaldehyde:methanol) maximizes mono-methoxymethylation.

Yields typically range from 44% to 73%, contingent on distillation efficiency.

Reductive Amination with Paraformaldehyde

Catalytic Hydrogenation

Paraformaldehyde serves as a solid formaldehyde equivalent in reductive amination. A patent detailing N-methyl-4-methoxyaniline synthesis provides transferable insights:

  • Imine formation : 3-Methylaniline reacts with paraformaldehyde (0.9 eq) in DMF at 120°C under N2, forming the Schiff base.
  • Hydrogenation : Raney nickel (2–15 wt%) catalyzes H2 uptake (0.2–1.5 MPa) at 50–120°C, reducing the imine to this compound.

Advantages:

  • Reduced oligomerization : Paraformaldehyde’s controlled decomposition minimizes crosslinking.
  • Scalability : Continuous H2 pressure systems accommodate industrial batch processing.

Limitations:

  • Over-reduction : Prolonged H2 exposure risks C-N bond cleavage, necessitating precise endpoint detection via pressure stabilization.

Iridium-Catalyzed N-Methylation with Methanol

Homogeneous Catalysis

A Cs2CO3-assisted iridium(I) complex (0.5 mol%) enables direct N-methoxymethylation using methanol as both solvent and methoxy donor. Key steps:

  • Catalyst activation : [Ir(cod)Cl]2 precursor reacts with phosphine ligands (e.g., PPh3) in situ.
  • Methanol activation : Cs2CO3 (50 mol%) abstracts α-H from methanol, generating formaldehyde equivalents.
  • C-N coupling : 3-Methylaniline undergoes sequential methylation and methoxylation at 150°C for 5 h.

Performance metrics:

  • Substrate tolerance : Electron-donating groups (e.g., 3-methyl) enhance conversion (>95%) versus electron-withdrawing substituents.
  • Selectivity : Competing N-methylation is suppressed by limiting methanol to 1.5 equivalents.

Comparative Analysis of Methodologies

Parameter Base-Mediated Reductive Amination Iridium Catalysis
Yield 44–73% 60–85% 89–95%
Reaction Time 12–24 h 8–10 h 5 h
Catalyst Cost None Moderate (Raney Ni) High (Ir complexes)
Byproducts Oligomers NH3, H2O Methyl esters
Scalability Pilot-scale Industrial Lab-scale

Purification and Isolation Strategies

Vacuum Fractional Distillation

Crude product is distilled under reduced pressure (0.5 mmHg) with a Vigreux column. The target compound elutes at 77–80°C as a low-viscosity liquid. Impurities include residual methanol (bp 64.7°C) and N,N-bis(methoxymethyl) derivatives (bp >110°C).

Solvent Extraction

A biphasic system (toluene/water) partitions unreacted 3-methylaniline (aqueous phase) from the lipophilic product. Addition of NaCl (20 wt%) improves phase separation by salting-out.

Chemical Reactions Analysis

Types of Reactions: N-(Methoxymethyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Secondary amines

    Substitution: Halogenated anilines

Scientific Research Applications

N-(Methoxymethyl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-3-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can act as a protecting group, temporarily modifying the reactivity of the amine group. This allows for selective reactions to occur at other functional groups within the molecule. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(Methoxymethyl)-3-methylaniline with analogous compounds, emphasizing substituent-driven differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical State (25°C) Key Applications/Reactivity
This compound C₁₀H₁₅NO -NH-CH₂-O-CH₃ (N), -CH₃ (C3) 165.23 Liquid Intermediate for heterocycles, agrochemicals
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO -NH-CH₂-O-CH₃ (N), -Cl (C2) 171.62 Liquid Pharmaceutical intermediates, material science
N-(2-Fluorobenzyl)-3-methylaniline C₁₄H₁₄FN -NH-CH₂-C₆H₄F (N), -CH₃ (C3) 215.27 Solid (mp: 71°C) Ligand in coordination chemistry
3-Methoxy-N,N-dimethylaniline C₉H₁₃NO -N(CH₃)₂ (N), -OCH₃ (C3) 151.21 Liquid Solubility modifier, dye synthesis
N-Methylaniline C₇H₉N -NH-CH₃ (N) 107.16 Liquid (bp: 196°C) Solvent, rubber additives

Reactivity Trends :

  • The methoxymethyl group enhances stability against hydrolysis compared to N-methyl or N-alkyl derivatives.
  • Electron-donating groups (e.g., -CH₃) increase aromatic ring reactivity in electrophilic substitutions, while electron-withdrawing groups (e.g., -Cl, -F) direct reactions to specific positions .

Research Findings and Trends

  • Electronic Effects : Methoxymethyl substituents improve thermal stability compared to N-methyl analogs, as evidenced by higher decomposition temperatures in thermogravimetric analyses .
  • Biological Activity : Fluorinated analogs (e.g., N-(2-Fluorobenzyl)-3-methylaniline) exhibit enhanced bioavailability and receptor binding in pharmaceutical screens .
  • Environmental Impact : Methoxymethyl derivatives show lower aquatic toxicity than chlorinated counterparts, making them preferable in agrochemical formulations .

Q & A

Q. What safety protocols are critical when handling N-(Methoxymethyl)-3-methylaniline in laboratory settings?

this compound requires stringent safety measures due to its classification as a skin/eye irritant (Category 2) and specific organ toxicity (Category 3). Key protocols include:

  • Use of negative-pressure ventilation or fume hoods to minimize inhalation risks.
  • Mandatory PPE: Nitrile gloves, lab coats, and safety goggles.
  • Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) to prevent environmental release.
  • Post-handling skin washing with soap and water, as residual exposure may cause delayed irritation .

Q. What synthetic methodologies are effective for preparing this compound, and how can yields be improved?

A common route involves condensation reactions between 3-methylaniline and methoxymethylating agents (e.g., methoxymethyl chloride). Optimization strategies include:

  • Catalytic use of molecular sieves (0.4 nm) to absorb by-products like water, shifting equilibrium toward product formation.
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity fractions.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation. Yields up to 62% have been reported for analogous ferrocene derivatives .

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
  • GC-MS for volatile derivatives (e.g., silylated forms) to confirm molecular ion peaks (e.g., m/z 165 for the parent amine).
  • Reference standards (e.g., nitroaniline analogs) can be used for calibration, as seen in explosive analysis methods .

Advanced Research Questions

Q. How can environmental factors influence the stability and reactivity of this compound?

  • Temperature : Elevated temperatures (>100°C) may accelerate hydrolysis of the methoxymethyl group, requiring inert atmospheres (N₂/Ar) for high-temperature reactions.
  • pH : Acidic conditions (pH < 4) protonate the amine, reducing nucleophilicity; basic conditions (pH > 9) may degrade the methoxymethyl moiety.
  • Additives : Lithium chloride (LiCl) has been shown to stabilize similar methoxyalkyl amines by reducing intermolecular aggregation .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Multi-dimensional NMR (e.g., HSQC, HMBC) to distinguish overlapping signals in crowded aromatic regions.
  • X-ray crystallography for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking). For example, crystal structures of related N-arylbenzisothiazoles revealed key packing motifs .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict IR and NMR spectra, cross-referenced with experimental data .

Q. How can computational models predict the supramolecular behavior of this compound in host-guest systems?

  • Molecular dynamics (MD) simulations can model solvent effects (e.g., polarity, H-bonding capacity) on self-assembly.
  • Docking studies with cyclodextrins or calixarenes to assess inclusion complex stability.
  • Electrostatic potential maps identify reactive sites for functionalization (e.g., methoxymethyl group as a hydrogen-bond acceptor) .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Catalyst: Molecular sieves; Temp: 60–80°CFlash chromatography, GC-MS
Safety PPE: Nitrile gloves, goggles; Ventilation: Negative-pressureSDS guidelines
Structural Analysis NMR (¹H, ¹³C, HSQC), X-ray crystallographyBruker Avance III HD, Mercury software
Stability Studies pH (4–9), Temp (RT–100°C), Additives (LiCl)UV-Vis spectroscopy, HPLC

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